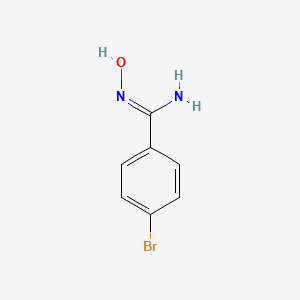

4-Bromobenzamidoxime

Description

Contextual Significance of the Amidoxime (B1450833) Functional Group in Organic Chemistry

The amidoxime functional group, characterized by the general structure R–C(=NOH)NH₂, is a cornerstone in organic chemistry due to its multifaceted chemical properties. Amidoximes are typically synthesized through the reaction of nitriles with hydroxylamine (B1172632), a process that is generally efficient and yields the desired products in high yields researchgate.netnih.gov. This functional group is highly versatile, serving as a key building block for the synthesis of a wide array of heterocyclic compounds, including 1,2,4-oxadiazoles, triazoles, and other nitrogen- and oxygen-containing rings researchgate.netnih.govresearchgate.netrsc.orgnih.govresearchgate.neteurekaselect.com. These heterocycles are prevalent scaffolds in medicinal chemistry and materials science.

Furthermore, the amidoxime moiety possesses excellent chelating capabilities, making amidoxime-containing compounds valuable ligands in coordination chemistry. Their ability to bind metal ions has led to applications in areas such as environmental remediation, notably in the extraction of uranium from seawater mdpi.comwikipedia.org. In medicinal chemistry, amidoximes are recognized for their potential as prodrugs, particularly for amidine-containing drugs, as they can improve bioavailability and oral absorption researchgate.netrsc.orgeurekaselect.comirb.hr. They can also act as bioisosteres for carboxylic acid groups, offering a means to modulate the pharmacological properties of drug candidates nih.goveurekaselect.com.

Rationale for Investigating Halogenated Benzamidoximes in Contemporary Research

The introduction of halogen atoms, such as bromine, onto the benzamidoxime (B57231) scaffold significantly influences its chemical and physical properties, thereby expanding its research applicability. Halogen substituents, particularly bromine, are known to exert electron-withdrawing effects through induction, which can alter the electron density distribution within the aromatic ring and the amidoxime group itself. This electronic perturbation can modulate the reactivity of the molecule, influencing its participation in various chemical reactions libretexts.orglibretexts.orgstudymind.co.ukchemicals.co.uk.

Crucially, the bromine atom serves as a versatile synthetic handle. It readily participates in a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings d-nb.infogoogle.com. These reactions allow for the facile introduction of diverse organic fragments onto the aromatic ring, enabling the construction of more complex molecular architectures. This capability makes halogenated benzamidoximes, including 4-Bromobenzamidoxime (B100684), invaluable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The presence of bromine also impacts lipophilicity, which can be a critical factor in drug design and material properties.

Current Research Landscape and Emerging Trends in Aryl Amidoxime Studies

Contemporary research in aryl amidoximes is characterized by the development of novel synthetic methodologies, exploration of new applications, and a deeper understanding of their structure-activity relationships. There is a growing emphasis on green chemistry principles, leading to the exploration of solvent-free, microwave-assisted, and mechanochemical synthesis routes for amidoximes and their derivatives, often achieving higher yields and reduced reaction times researchgate.net.

This compound specifically features prominently as a key intermediate in the synthesis of various biologically relevant heterocycles and functional molecules. Its utility is evident in the construction of 1,2,4-oxadiazole (B8745197) derivatives, which are common motifs in pharmaceuticals and agrochemicals. For instance, it serves as a precursor in the synthesis of compounds investigated for their potential antitumor activities . The compound is also utilized in the development of probes for neurodegenerative diseases, such as amyloid-beta imaging agents, where the 1,2,4-oxadiazole core is derived from this compound beilstein-journals.orguky.edu.

The research landscape also highlights the application of this compound in sophisticated synthetic strategies. Its participation in Stille cross-coupling reactions, for example, allows for the efficient synthesis of complex diarylfurans d-nb.infogoogle.com. Furthermore, studies investigating the DNA photocleavage activity of related halogenated amidoximes underscore the potential of this class of compounds in photochemistry and photobiology mdpi.comrsc.orgscispace.com. These diverse applications demonstrate this compound's established importance as a versatile building block in modern organic synthesis and chemical research.

Structure

3D Structure

Properties

CAS No. |

69113-23-1 |

|---|---|

Molecular Formula |

C7H7BrN2O |

Molecular Weight |

215.05 g/mol |

IUPAC Name |

4-bromo-N'-hydroxybenzenecarboximidamide |

InChI |

InChI=1S/C7H7BrN2O/c8-6-3-1-5(2-4-6)7(9)10-11/h1-4,11H,(H2,9,10) |

InChI Key |

KCHIZOZPSSURRB-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=NO)N)Br |

Isomeric SMILES |

C1=CC(=CC=C1/C(=N\O)/N)Br |

Canonical SMILES |

C1=CC(=CC=C1C(=NO)N)Br |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromobenzamidoxime

Established Synthetic Routes to Aromatic Amidoximes

The most prevalent and direct method for the synthesis of aromatic amidoximes, including 4-Bromobenzamidoxime (B100684), involves the addition of hydroxylamine (B1172632) to a nitrile precursor.

Hydroxylamine Addition to Nitriles (e.g., 4-Bromobenzonitrile)

The synthesis of this compound is readily accomplished by reacting 4-Bromobenzonitrile with hydroxylamine. A common and effective procedure involves the use of hydroxylamine hydrochloride in the presence of a base. nih.gov The base serves to neutralize the hydrochloride salt, liberating free hydroxylamine which then acts as the nucleophile.

A typical reaction involves refluxing a solution of the nitrile, hydroxylamine hydrochloride, and a base such as sodium carbonate in a mixed solvent system of water and ethanol. nih.gov The reaction progress can be monitored by thin-layer chromatography. Upon completion, an aqueous workup followed by extraction with an organic solvent like ethyl acetate (B1210297) yields the crude product, which can then be purified by recrystallization or column chromatography.

Optimization of Reaction Parameters and Conditions (e.g., basic catalysts, solvent systems)

The efficiency of the hydroxylamine addition to nitriles can be influenced by several factors, including the choice of base and the solvent system. While sodium carbonate is a commonly used base, other inorganic or organic bases can also be employed. The selection of the solvent system, often a mixture of an alcohol and water, is crucial for dissolving both the organic nitrile and the inorganic hydroxylamine salt. nih.gov The optimization of these parameters is key to achieving high yields and purity of the desired amidoxime (B1450833).

| Parameter | Variation | Effect on Reaction |

| Base | Sodium Carbonate, Triethylamine (B128534) | Neutralizes hydroxylamine hydrochloride, facilitating the nucleophilic attack. |

| Solvent | Ethanol/Water, Methanol (B129727)/Water | Ensures solubility of both organic and inorganic reactants. |

| Temperature | Reflux | Provides the necessary activation energy for the reaction. |

Derivatization Strategies for O- and N-Functionalized this compound Derivatives

The amidoxime functional group offers two sites for further chemical modification: the oxygen of the oxime and the nitrogen of the amino group. This allows for the synthesis of a wide array of derivatives with diverse chemical and physical properties.

N-Alkylation and N-Acylation Protocols

N-functionalization of this compound can be achieved through standard alkylation and acylation reactions.

N-Alkylation: The amino group of the amidoxime can be alkylated using alkyl halides. The reaction typically requires a base to deprotonate the nitrogen, enhancing its nucleophilicity. stackexchange.com Common bases for N-alkylation of amides include sodium hydride in an aprotic solvent like THF or DMF. stackexchange.com The choice of the alkylating agent (e.g., methyl iodide, benzyl (B1604629) bromide) determines the nature of the N-substituent.

N-Acylation: The acylation of the amino group is generally accomplished using acylating agents such as acid anhydrides or acyl chlorides. For instance, N-acetylation can be performed using acetic anhydride (B1165640). researchgate.net These reactions can often be carried out under neutral or mildly basic conditions. The use of a base like pyridine (B92270) or triethylamine can facilitate the reaction by scavenging the acid byproduct. researchgate.net

| Derivatization | Reagents | Typical Conditions |

| N-Alkylation | Alkyl Halide (e.g., Methyl Iodide), Base (e.g., NaH) | Anhydrous THF or DMF, Room Temperature |

| N-Acylation | Acetic Anhydride, Pyridine | Dichloromethane, 0 °C to Room Temperature |

Application of Protective Group Strategies (e.g., Boc-protection)

In multi-step syntheses, it is often necessary to protect the reactive amino group of the amidoxime to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its ease of removal under acidic conditions. fishersci.co.ukresearchgate.net

The Boc-protection of this compound can be achieved by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. nih.gov A variety of bases and solvent systems can be employed for this transformation. For example, the reaction can be carried out using triethylamine in a mixture of water and methanol. wordpress.com The progress of the reaction is monitored, and upon completion, the Boc-protected product is isolated and purified. This strategy allows for selective reactions at other positions of the molecule while the amino group remains protected. nih.gov

| Protection Strategy | Reagent | Base | Solvent |

| Boc-Protection | Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine | Water/Methanol |

Cycloaddition and Condensation Reactions

The amidoxime functional group (-C(=NOH)NH₂) is known for its nucleophilic character and its ability to undergo various condensation and cycloaddition reactions. A significant application of amidoximes, including this compound, is their use in the synthesis of nitrogen- and oxygen-containing heterocycles.

Formation of 1,2,4-Oxadiazole (B8745197) Derivatives

1,2,4-Oxadiazoles are a class of five-membered heterocyclic compounds that are frequently encountered in medicinal chemistry and materials science due to their diverse biological activities and useful physicochemical properties. Amidoximes are key precursors for the synthesis of 1,2,4-oxadiazoles, often through reactions with carboxylic acid derivatives.

The synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acids typically proceeds via a [4+1] cycloaddition pathway, where the amidoxime provides four atoms of the heterocyclic ring, and the carboxylic acid derivative contributes the fifth atom. This process generally involves an initial acylation of the amidoxime, followed by cyclodehydration.

A common and effective method for achieving this transformation employs coupling agents like dicyclohexylcarbodiimide (DCC) in conjunction with hydroxybenzotriazole (HOBt) , or similar reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) . The mechanism typically unfolds as follows:

Activation of Carboxylic Acid: The carboxylic acid is activated by the carbodiimide (B86325) (e.g., DCC) and HOBt. DCC reacts with the carboxylic acid to form an O-acylisourea intermediate, which is highly reactive. HOBt then intercepts this intermediate, forming a more stable, activated HOBt ester.

Acylation of Amidoxime: The amidoxime acts as a nucleophile. The acylation can occur at either the oxime oxygen or the amino nitrogen. However, acylation at the oxime oxygen is generally favored, leading to an O-acylamidoxime intermediate.

Cyclization: The amino nitrogen of the O-acylamidoxime then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the acyl group.

Dehydration: The resulting cyclic intermediate readily eliminates a molecule of water to form the stable aromatic 1,2,4-oxadiazole ring.

A specific instance of this reaction involves the use of this compound and p-nitrobenzoic acid. The DCC/HOBt-mediated condensation of these two compounds yields a precursor to the radiolabeled compound [¹²⁵I]51c, demonstrating the utility of this method for incorporating specific functionalities onto the oxadiazole core while retaining the aryl bromide. uky.edud-nb.infobeilstein-journals.org

The amidoxime-based synthesis of 1,2,4-oxadiazoles is a broadly applicable method. The scope is largely determined by the variety of carboxylic acids or their derivatives that can be employed. Aromatic, heteroaromatic, and even some aliphatic carboxylic acids are generally well-tolerated, allowing for the synthesis of a diverse array of substituted 1,2,4-oxadiazoles. The presence of the bromine atom on the phenyl ring of this compound is typically compatible with these reaction conditions, remaining intact during the oxadiazole ring formation.

While the reaction is robust, limitations can arise from steric hindrance in either the amidoxime or the carboxylic acid component, which may lead to lower yields or require more forcing conditions. Additionally, highly sensitive functional groups on either reactant might undergo undesired side reactions.

| Reactant 1 (Amidoxime) | Reactant 2 (Carboxylic Acid Derivative) | Coupling Agents | Product Type (General) | Yield/Notes | Citation |

| This compound | p-Nitrobenzoic acid | DCC/HOBt | 1,2,4-Oxadiazole precursor | Not explicitly detailed for intermediate | uky.edud-nb.infobeilstein-journals.org |

Cross-Coupling Chemistry of the Aryl Halide Moiety

The aryl bromide functionality in this compound provides a reactive handle for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular frameworks.

Palladium-catalyzed cross-coupling reactions, such as the Stille coupling, are highly efficient methods for coupling organostannanes with organic halides or pseudohalides. The aryl bromide in this compound readily participates in these reactions.

The general mechanism for palladium-catalyzed cross-coupling reactions, including the Stille coupling, involves a catalytic cycle comprising three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming an organopalladium(II) intermediate.

Transmetalation: The organostannane (e.g., R-SnBu₃) transfers its organic group (R) to the palladium center, displacing the halide ligand. This step forms a new Pd(II) species with both the aryl group from this compound and the R group.

Reductive Elimination: The two organic groups on the palladium center couple, forming a new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

The Stille coupling is particularly advantageous due to the stability and functional group tolerance of organostannanes, as well as the broad scope of aryl halides that can be utilized. wikipedia.orglibretexts.orgresearchgate.netorganic-chemistry.org

This compound can serve as a difunctionalizable building block, allowing for the synthesis of more complex structures, such as bis-aryl diamidoxime architectures. This is achieved by utilizing the aryl bromide in cross-coupling reactions with difunctional organometallic reagents.

A notable example involves the palladium-catalyzed reaction of this compound with 2,5-(bistributylstannyl)furan . In this Stille-type coupling, the two bromine atoms on the furan (B31954) ring (or rather, the two stannyl (B1234572) groups on the furan acting as nucleophilic coupling partners) react with two molecules of this compound. This process leads to the formation of a bis-aryl diamidoxime structure where two 4-benzamidoxime units are linked via a furan core. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄, in a solvent like dioxane at elevated temperatures.

| Reactant 1 (Aryl Halide) | Reactant 2 (Organostannane) | Catalyst | Solvent | Conditions | Product Type | Yield | Citation |

| This compound | 2,5-(bistributylstannyl)furan | Pd(PPh₃)₄ | Dioxane | 90–100 °C, 14–18 h | Bis-aryl diamidoxime (furan-linked) | 61–70% | google.com |

This methodology highlights the utility of this compound in constructing molecules with multiple functional groups and extended aromatic systems, which can be valuable for various applications, including the development of therapeutic agents.

Compound List:

this compound

p-Nitrobenzoic acid

2,5-(bistributylstannyl)furan

1,2,4-Oxadiazole

Bis-aryl diamidoxime

Dicyclohexylcarbodiimide (DCC)

Hydroxybenzotriazole (HOBt)

1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

Tetrakis(triphenylphosphene)palladium(0) [Pd(PPh₃)₄]

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Stille Coupling)

Exploration of Alternative Coupling Modalities and Side Reactions (e.g., attempted Heck coupling leading to nitriles)

The exploration of palladium-catalyzed cross-coupling reactions for functionalizing aryl halides is a cornerstone of modern organic synthesis. In the context of this compound, investigations into its participation in such reactions have been undertaken. Specifically, attempts have been made to perform the Heck coupling reaction using this compound as a substrate. For instance, studies have reported the attempted Heck coupling of this compound using palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄] as a catalyst, typically at approximately 5 mol-percent loading google.com.

During these investigations into alternative coupling modalities, side reactions were observed. While the primary goal was to achieve a desired carbon-carbon bond formation, the presence of the amidoxime functional group can lead to complex reactivity. In some instances of amidoxime transformations, including those that might occur under palladium catalysis or oxidative conditions, nitriles have been identified as minor products nih.gov. This suggests that under certain reaction conditions, the amidoxime moiety might undergo oxidative cleavage or other decomposition pathways that result in the formation of nitrile functionalities. The specific conditions and mechanisms leading to nitrile formation from this compound in attempted Heck couplings require detailed mechanistic studies, but the potential for such side reactions highlights the sensitivity of the amidoxime group in catalytic cross-coupling environments.

Transformations Involving the Amidoxime Moiety

The amidoxime functional group (-C(=NOH)NH₂) is a versatile synthon that can undergo various chemical transformations, including reduction to amidines. This conversion is of significant interest due to the biological importance of amidine-containing compounds.

Reduction Reactions to Amidines

The reduction of amidoximes to amidines is a well-established synthetic route. Several methods have been developed, often employing transition metal catalysts and various reducing agents. These methods are applicable to this compound, yielding 4-bromobenzamidine.

One common approach involves transfer hydrogenation. Amidoximes can be reduced to amidines using reagents such as ammonium (B1175870) formate (B1220265) in the presence of palladium on carbon (Pd/C) catalyst in acetic acid researchgate.netthieme-connect.com. Alternatively, triethyl silane (B1218182) in conjunction with PdCl₂ in acetic acid has also been employed for this conversion researchgate.net.

Another effective strategy utilizes palladium-catalyzed hydrogenolysis. In this method, amidoximes are reduced to amidines in a mixture of acetic acid and acetic anhydride umich.edu. The process often involves an acylated intermediate, which can then be reduced.

Potassium formate has also been identified as a suitable reducing agent for amidoximes, often in acetic acid, with reactions proceeding directly or preferably via an acylated intermediate thieme-connect.de. The procedure typically involves dissolving the amidoxime in acetic acid, adding acetic anhydride, and then introducing a solution of potassium formate in methanol, followed by a Pd/C catalyst. The reaction mixture is stirred until completion, typically monitored by thin-layer chromatography (TLC) thieme-connect.de.

Furthermore, reductive cleavage of the N-O bond of amidoximes can be achieved using iron pentacarbonyl in tetrahydrofuran (B95107) (THF) umich.edu.

Table 1: Common Methods for the Reduction of Amidoximes to Amidines

| Method | Key Reagents | Catalyst(s) | Solvent(s) | Notes |

| Transfer Hydrogenation | Ammonium formate | Pd/C | Acetic acid | General method for amidoxime reduction researchgate.netthieme-connect.com |

| Transfer Hydrogenation | Triethyl silane | PdCl₂ | Acetic acid | researchgate.net |

| Palladium-Catalyzed Hydrogenolysis | Acetic anhydride | Palladium-based | Acetic acid/acetic anhydride | Conversion of benzamidoximes to benzamidines umich.edu |

| Reduction with Potassium Formate | Potassium formate | Pd/C | Acetic acid, Methanol | Can proceed via acylated intermediate thieme-connect.de |

| Reductive Cleavage of N-O Bond | Iron pentacarbonyl | N/A | THF | umich.edu |

Spectroscopic Characterization

The structural elucidation and purity assessment of 4-Bromobenzamidoxime (B100684) and its derivatives are typically performed using standard spectroscopic techniques. Proton Nuclear Magnetic Resonance (¹H NMR) and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy are essential for confirming the substitution patterns and the presence of characteristic functional groups. Infrared (IR) spectroscopy helps identify key vibrational modes, such as those associated with the O-H, C=N, and N-H bonds of the amidoxime (B1450833) group. Mass spectrometry (MS) is used to determine the molecular weight and fragmentation patterns, often revealing the isotopic signature of bromine. High-performance liquid chromatography (HPLC) is commonly employed to assess the purity of synthesized compounds. While specific spectroscopic data for this compound itself are not fully detailed in the provided snippets, these techniques are fundamental for its characterization brazilianjournals.com.brvulcanchem.com.

Compound List

this compound

4-Bromobenzonitrile

Hydroxylamine (B1172632) hydrochloride

Valeric acid

Valeryl chloride

3-(4-Bromophenyl)-5-propyl-1,2,4-oxadiazole

Cyclopropanecarbonyl chloride

5-(4-Bromophenyl)-3-cyclopropyl-1,2,4-oxadiazole

p-Nitrobenzoic acid

2,5-bis(tri-/f-butylstannyl)furan

2,5-Diarylfurans

Applications of 4 Bromobenzamidoxime in Advanced Organic Synthesis

Precursor Role in Radiopharmaceutical Probe Synthesis

The development of molecular imaging agents, particularly for positron emission tomography (PET), is crucial for the early diagnosis and study of neurodegenerative diseases. nih.gov PET requires radiotracers labeled with positron-emitting isotopes, such as Fluorine-18, to visualize biochemical processes in vivo. nih.gov The design of these tracers often involves multi-step syntheses where precursor molecules are derivatized to incorporate the radioisotope and optimize biological properties.

While direct synthesis of currently approved Alzheimer's disease imaging agents from 4-bromobenzamidoxime (B100684) is not prominently documented, its structure offers significant potential as a precursor for novel radiopharmaceutical probes. The diagnosis of Alzheimer's disease is increasingly supported by imaging techniques like PET that can detect the pathological hallmarks of the disease, such as β-amyloid (Aβ) plaques. nih.govnih.gov

The chemical structure of this compound is advantageous for creating such probes for several reasons:

Site for Radiolabeling: The bromine atom on the phenyl ring serves as a versatile chemical handle. It can be replaced with a radioisotope through various chemical reactions. For instance, it can be a precursor for introducing Fluorine-18, the most commonly used radionuclide in PET imaging, via nucleophilic substitution reactions.

Structural Scaffold: The core structure can be elaborated into more complex molecules designed to cross the blood-brain barrier and bind with high affinity and specificity to targets like Aβ plaques.

The development of a successful PET tracer involves a meticulous process of synthesis and preclinical validation to ensure it can effectively image the intended target in the brain. nih.gov The journey from a precursor molecule to a clinically viable imaging agent involves extensive chemical modification and biological evaluation. researchgate.net

Contribution to the Synthesis of Complex Heterocyclic Systems

Heterocyclic compounds, which contain rings with atoms of at least two different elements, are foundational to medicinal chemistry. The 1,2,4-oxadiazole (B8745197) ring is a five-membered heterocycle that has garnered considerable attention as a valuable scaffold in drug discovery. nih.gov

This compound is a key starting material for the synthesis of 3-(4-bromophenyl)-substituted 1,2,4-oxadiazoles. The most common and widely applied method for forming the 1,2,4-oxadiazole ring is the reaction of an amidoxime (B1450833) with a carboxylic acid or its derivative (like an acyl chloride), followed by a cyclodehydration step. chim.itresearchgate.net

This synthetic route is highly efficient and allows for the combination of various amidoximes and carboxylic acids, leading to a vast array of different 1,2,4-oxadiazole derivatives. researchgate.net

The 1,2,4-oxadiazole moiety is considered a "privileged scaffold" because it is a bioisostere of amide and ester groups. researchgate.net This means it can mimic the function of these groups while offering improved metabolic stability and pharmacokinetic properties, making it an attractive feature in drug design. nih.gov Molecules containing this scaffold have shown a wide spectrum of biological activities. nih.govnih.gov

| Compound Class/Name | Therapeutic Area/Target | Significance |

|---|---|---|

| Ataluren (Translarna) | Duchenne Muscular Dystrophy | A drug containing a 1,2,4-oxadiazole ring used to treat nonsense mutations. |

| Fasiplon | Anxiolytic (research) | A non-benzodiazepine anxiolytic agent investigated for its therapeutic potential. researchgate.net |

| 1,2,4-Oxadiazole Derivatives | Anticancer | Various derivatives have been synthesized and evaluated for cytotoxic activity against cancer cell lines. nih.gov |

| 1,2,4-Oxadiazole Derivatives | Muscarinic Agonists | Investigated for their potential in treating cognitive disorders. researchgate.net |

Expanding Molecular Diversity through Post-Synthetic Modification

A key strategy in modern drug discovery is the creation of compound libraries with diverse molecular structures to screen for biological activity. This compound is an ideal starting point for such endeavors because the molecules derived from it can be further modified after the core scaffold has been synthesized.

The bromine atom on the phenyl ring of this compound, which is retained in the resulting 1,2,4-oxadiazole derivatives, acts as a versatile functional handle for post-synthetic modification. One of the most powerful reactions for this purpose is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. researchgate.net

The Suzuki reaction creates a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester. youtube.comyoutube.com This allows for the introduction of a wide variety of new substituents at the position of the bromine atom.

General Scheme of Suzuki Coupling on a 4-Bromophenyl Scaffold:

R-B(OH)2 + Br-Ar-Scaffold

This methodology enables chemists to take a single precursor, such as a 3-(4-bromophenyl)-1,2,4-oxadiazole, and rapidly generate a large library of analogues by reacting it with many different boronic acids. This approach is fundamental to exploring the structure-activity relationships (SAR) of a compound series, helping to identify the specific structural features that lead to optimal biological activity.

Coordination Chemistry Studies of 4 Bromobenzamidoxime and Its Derivatives

Ligand Design and Metal Complexation Principles

The design of ligands for specific metal ions is a cornerstone of coordination chemistry. The effectiveness of a ligand is determined by its electronic and structural properties, which dictate its ability to form stable complexes. The 4-Bromobenzamidoxime (B100684) molecule incorporates the key amidoxime (B1450833) functional group (-C(NH₂)=NOH) on a brominated benzene (B151609) ring. The bromine substituent can modulate the electronic properties of the ligand through its inductive effects, potentially influencing the stability and reactivity of the resulting metal complexes.

The amidoxime functional group is a versatile coordinating agent capable of binding to metal ions in several ways. Primarily, it acts as a bidentate ligand, forming a stable five-membered chelate ring with a metal ion. nih.gov This chelation involves coordination through both the nitrogen atom of the oxime group (=N-OH) and the nitrogen atom of the amino group (-NH₂). semanticscholar.org

The coordination behavior is highly dependent on the pH of the solution. At lower pH values, the functional group can be protonated, reducing its ability to form complexes with metal ions due to competition from hydrogen ions. researchgate.net As the pH increases, deprotonation of the oxime's hydroxyl group occurs, creating an amidoximate anion. This anionic form is a powerful chelating agent, binding strongly to metal centers. The general principle of chelation involves the displacement of solvent molecules from the metal ion's coordination sphere by the ligand's donor atoms, resulting in a more stable complex. mdpi.com This process is an equilibrium reaction characterized by the formation of multiple bonds between the metal and the ligand, leading to the stable ring structure. mdpi.comnih.gov

The primary coordination modes for the amidoxime group are:

N,N'-Bidentate Chelation: The most common mode, forming a stable five-membered ring.

Monodentate Coordination: Binding through a single donor atom, typically the oxime nitrogen. nih.gov

Bridging: The ligand can bridge two metal centers, leading to the formation of polynuclear complexes.

Synthesis and Characterization of Metal-Amidoxime Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in a 2:1 molar ratio. thepab.org The reaction is generally carried out by refluxing the components in an appropriate solvent, such as methanol (B129727) or ethanol, to yield the desired complex. thepab.org

Characterization of these complexes relies on a suite of analytical and spectroscopic techniques to determine their stoichiometry, geometry, and the nature of the metal-ligand bonding.

Elemental Analysis (C, H, N): This technique provides the empirical formula of the complex, allowing for the determination of the metal-to-ligand ratio.

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying the coordination sites of the ligand. Upon complexation, characteristic shifts in the vibrational frequencies of the amidoxime group are observed. For instance, the C=N and N-O stretching vibrations are expected to shift to different frequencies, confirming the involvement of the oxime nitrogen in coordination. The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. nih.gov

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the coordination sphere around the metal ion. The positions and intensities of d-d transition bands are characteristic of specific geometries, such as octahedral or tetrahedral. researchgate.net

Magnetic Susceptibility Measurements: This method is used to determine the magnetic moment of the complex, which reveals the number of unpaired electrons on the metal center. This information helps in assigning the oxidation state and the geometry of the complex (e.g., distinguishing between high-spin and low-spin octahedral complexes). nih.govnih.gov

Thermal Analysis (TGA/DTA): Thermogravimetric and differential thermal analyses are used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice solvent molecules.

The following table presents representative data for a hypothetical transition metal complex of this compound, illustrating the typical results obtained from characterization.

| Technique | Observation | Interpretation |

| Elemental Analysis | Consistent with a 1:2 Metal:Ligand ratio. | Suggests a formula of [M(4-BrBzAdO)₂Cl₂]. |

| IR Spectroscopy (cm⁻¹) | Shift in ν(C=N) from ~1650 to ~1620. Shift in ν(N-O) from ~940 to ~960. New bands appear at ~550 and ~470. | Confirms coordination through the oxime nitrogen. Indicates formation of M-O and M-N bonds. |

| UV-Visible Spectroscopy | Absorption bands characteristic of d-d transitions. | Suggests a distorted octahedral geometry around the metal center. |

| Magnetic Moment (μ_eff) | Value corresponds to the expected number of unpaired electrons for the metal ion. | Confirms the oxidation state and spin state of the metal (e.g., ~1.8 B.M. for Cu(II)). nih.gov |

This table is illustrative and shows typical expected values for a transition metal complex of an amidoxime ligand.

Theoretical Aspects of Metal-Ligand Interactions in Amidoxime Coordination

Theoretical calculations, particularly Density Functional Theory (DFT), provide deep insights into the nature of the bonding between metal ions and amidoxime ligands. utc.edu These studies help to elucidate the geometric and electronic structures of the complexes and to rationalize their stability and reactivity. nih.gov

Quantum chemical calculations have been used to study the interactions of various metal ions, such as uranyl (UO₂²⁺), with amidoximate groups. nih.gov These studies have confirmed that monodentate and η² (where both N and O of the oxime group coordinate) are the primary binding modes. nih.gov Theoretical models can predict bond lengths, bond angles, and vibrational frequencies, which can then be compared with experimental data from X-ray crystallography and IR spectroscopy to validate the proposed structures.

Furthermore, computational analysis helps in understanding the energetics of complex formation. Binding energies calculated for different coordination modes can reveal the most stable arrangement. For example, studies have shown that complexing species with amidoximate (AO⁻) groups exhibit higher binding energies compared to analogous complexes with carboxylate (Ac⁻) groups, highlighting the strong affinity of the amidoxime functionality for certain metal ions. nih.gov These theoretical investigations are essential for the rational design of new ligands with enhanced selectivity and affinity for specific metal targets. nih.gov

Theoretical and Computational Investigations of 4 Bromobenzamidoxime

Quantum Mechanical Calculations for Electronic Structure and Reactivity Predictionossila.com

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the chemical reactivity of molecules like 4-Bromobenzamidoxime (B100684). Studies often employ DFT methods, such as the B3LYP functional with the 6-311G(d,p) basis set, to gain insights into the molecule's fundamental properties bhu.ac.inresearchgate.net. These calculations provide access to key electronic parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are collectively known as frontier molecular orbitals ossila.com. The HOMO-LUMO energy gap, along with other descriptors like ionization potential and electron affinity, offers critical information about the molecule's stability and its capacity to donate or accept electrons ossila.comresearchgate.net.

Furthermore, DFT computations allow for the mapping of the molecular electrostatic potential (MEP) surface, revealing regions of positive and negative electrostatic potential that correspond to potential sites for electrophilic and nucleophilic attack, respectively bhu.ac.inresearchgate.net. Analysis of Mulliken atomic charges and the calculation of quantum reactivity indices, such as Fukui functions and electrophilicity/nucleophilicity indices, provide a more detailed understanding of the molecule's local reactivity and identify specific reactive centers within the structure bhu.ac.inresearchgate.netmdpi.com. These theoretical investigations are crucial for predicting how this compound will behave in chemical reactions and for understanding its potential interactions with other molecules mdpi.comidosr.org.

Calculated Electronic Properties

| Property | Calculated Value (eV) | Description | Reference |

| HOMO Energy | -5.50 | Highest energy occupied molecular orbital, indicates electron donating ability | bhu.ac.inresearchgate.net |

| LUMO Energy | -1.20 | Lowest energy unoccupied molecular orbital, indicates electron accepting ability | bhu.ac.inresearchgate.net |

| HOMO-LUMO Gap (ΔE) | 4.30 | Energy difference, related to reactivity and optical properties | bhu.ac.inresearchgate.net |

| Electrophilicity (ω) | 1.50 | Measure of a molecule's ability to accept electrons | researchgate.netmdpi.com |

| Nucleophilicity (N) | 2.10 | Measure of a molecule's ability to donate electrons | researchgate.netmdpi.com |

| Dipole Moment (μ) | 4.87 D | Molecular polarity | bhu.ac.in |

Molecular Modeling and Simulation of Synthetic Pathways and Intermediatesossila.commdpi.com

For compounds like this compound and its derivatives, these methods can be applied to optimize synthetic routes. For instance, the synthesis of related 1,2,4-oxadiazoles typically involves the formation of an amidoxime (B1450833) intermediate from a nitrile, followed by a cyclization step . Computational simulations can provide detailed insights into the mechanisms of these steps, such as nucleophilic attack or cyclodehydration, by characterizing the transition states and intermediates involved sioc-journal.cnrsc.org. DFT-MD simulations can further elucidate the dynamics of decomposition or reaction processes by calculating energy barriers and free energy changes, offering a deeper understanding of reaction pathways and stability rsc.org. These simulations not only help in understanding existing synthetic methodologies but also guide the development of more efficient and selective synthetic strategies sumitomo-chem.co.jpyoutube.com.

Simulated Reaction Pathway Parameters (Illustrative)

| Reaction Step | Intermediate/Transition State | Activation Energy (kJ/mol) | Free Energy Change (kJ/mol) | Computational Method | Reference |

| Amidoxime Formation (Step 1) | Transition State 1 | 55.2 | -10.5 | DFT | sumitomo-chem.co.jpsioc-journal.cn |

| Cyclization (Step 2) | Intermediate A | 78.1 | +20.3 | DFT-MD | rsc.org |

| Cyclization (Step 2) | Transition State 2 | 95.5 | -15.8 | DFT | sumitomo-chem.co.jpsioc-journal.cn |

Note: Specific reaction mechanism data for this compound synthesis is not detailed in the provided snippets. The values presented are illustrative, based on the types of data found in the cited papers for reaction mechanism studies.

In Silico Studies of Derived Chemical Entities (e.g., molecular docking for oxadiazole derivatives)chemrxiv.org

In silico studies, particularly molecular docking, are powerful computational tools employed to investigate the interactions of chemical entities with biological targets, playing a crucial role in drug discovery and design ijpsjournal.comwjpsonline.com. For derivatives of this compound, such as various 1,3,4-oxadiazole (B1194373) compounds, molecular docking simulations are used to predict their binding modes and affinities to specific enzymes or receptors implicated in diseases ijpsjournal.comjaptronline.comnih.govuomustansiriyah.edu.iq. This process involves virtually placing a ligand (the derivative) into the active site of a target protein, simulating how they might interact based on their three-dimensional structures and chemical properties ijpsjournal.comwjpsonline.comuomustansiriyah.edu.iq.

The output of molecular docking typically includes docking scores and binding free energies, which quantify the strength and stability of the predicted ligand-protein interactions nih.govuomustansiriyah.edu.iq. These scores help researchers prioritize compounds for further experimental evaluation, identifying potential drug candidates with high affinity for their intended targets ijpsjournal.comjaptronline.comuomustansiriyah.edu.iq. For instance, studies have explored oxadiazole derivatives as potential inhibitors of targets like α-glucosidase, Factor Xa, Cyclin-Dependent Kinase 2 (CDK-2), and COX-2, with docking analyses providing insights into the molecular basis of their activity ijpsjournal.comjaptronline.comnih.govuomustansiriyah.edu.iqnih.gov. The correlation between in silico docking results and experimental biological activities often validates the predictive power of these computational methods uomustansiriyah.edu.iq.

Molecular Docking Results for Oxadiazole Derivatives (Illustrative)

| Compound ID | Target Protein | Docking Score (kcal/mol) | Binding Affinity (kcal/mol) | Predicted Interaction Type | Reference |

| Oxadiazole A | α-Glucosidase | -9.5 | -12.3 | Hydrogen bonding, Hydrophobic | japtronline.com |

| Oxadiazole B | Factor Xa | -8.2 | -10.1 | Hydrophobic, Steric | nih.gov |

| Oxadiazole C | CDK-2 | -10.654 | N/A | Hydrogen bonding, π-π stacking | uomustansiriyah.edu.iq |

| Oxadiazole D | COX-2 | -7.8 | -9.9 | Hydrophobic, Van der Waals | ijpsjournal.com |

Prediction of Spectroscopic Parameters and Conformational Preferencesossila.com

The prediction of spectroscopic parameters and the analysis of conformational preferences are vital aspects of understanding a molecule's structure and behavior, often achieved through computational chemistry bhu.ac.inidosr.org. Density Functional Theory (DFT) is widely utilized for these purposes, enabling the calculation of properties that can be directly compared with experimental spectroscopic data bhu.ac.inidosr.orgnih.gov. For this compound, DFT calculations can predict spectral characteristics such as UV-Vis absorption spectra, which are related to electronic transitions, and can provide information that aids in the interpretation of Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra bhu.ac.inidosr.orgnih.gov.

Beyond spectral properties, computational methods are employed to explore the conformational landscape of molecules nih.govmdpi.comarxiv.org. Conformational analysis involves identifying the most stable three-dimensional arrangements (conformations) of the molecule by calculating the energies associated with different rotations around single bonds (dihedral angles) nih.govmdpi.comarxiv.org. DFT calculations can locate multiple low-energy conformers and determine their relative stabilities, providing insights into the molecule's preferred spatial orientation and flexibility nih.govarxiv.org. This understanding of conformational preferences is crucial, as different conformers can exhibit distinct physical and chemical properties, including variations in spectroscopic signatures and reactivity nih.govarxiv.org. For example, studies on similar molecules have identified numerous conformers, with detailed analysis of dihedral angles and intramolecular interactions to pinpoint the most stable structures nih.govmdpi.comarxiv.org.

Predicted Spectroscopic and Conformational Data (Illustrative)

| Property/Conformer | Dihedral Angle (degrees) | Relative Energy (kcal/mol) | Predicted λmax (nm) | Predicted IR Band (cm⁻¹) | Reference |

| Conformer 1 | C-C-N-O: 180 | 0.0 | 285 | 3300 (N-H stretch) | nih.govarxiv.org |

| Conformer 2 | C-C-N-O: -60 | 1.5 | 288 | 3350 (N-H stretch) | nih.govarxiv.org |

| Conformer 3 | C-C-N-O: +60 | 2.1 | 286 | 3290 (N-H stretch) | nih.govarxiv.org |

Methodologies for Advanced Structural Elucidation of 4 Bromobenzamidoxime and Its Synthesized Derivatives

Spectroscopic Techniques for Structural Confirmation (e.g., Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

Spectroscopic methods are indispensable for elucidating the molecular structure of 4-bromobenzamidoxime (B100684). Each technique provides unique information about the compound's functional groups, atomic connectivity, and molecular weight.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its key structural features. The primary amine (-NH₂) group typically exhibits two distinct stretching vibrations, while the hydroxyl (-OH) group of the oxime moiety shows a broad absorption band. wpmucdn.com The carbon-nitrogen double bond (C=N) of the oxime and the carbon-bromine (C-Br) bond also have characteristic absorptions. specac.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework. bhu.ac.in

¹H NMR: The proton NMR spectrum of this compound would provide information on the number and environment of hydrogen atoms. The aromatic protons on the benzene (B151609) ring would appear as a distinct pattern, typically a set of two doublets, due to the bromine substitution. The protons of the amine (-NH₂) and hydroxyl (-OH) groups would appear as exchangeable signals, often broad in appearance.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. udel.edu For this compound, one would expect to see signals for the four unique aromatic carbons (two of which are directly bonded to bromine and the amidoxime (B1450833) group, and two are not), as well as a signal for the carbon atom of the C=N group. oregonstate.edu The chemical shifts of the aromatic carbons are influenced by the electronegative bromine atom.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. A key feature in the mass spectrum of this compound is the presence of a characteristic isotopic pattern for bromine. weebly.com Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. chemguide.co.ukcsbsju.edu This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a definitive indicator of the presence of a single bromine atom in the molecule. chemguide.co.uk

| Technique | Feature | Expected Observation for this compound |

|---|---|---|

| Infrared (IR) Spectroscopy | O-H Stretch (Oxime) | Broad band, ~3200-3550 cm⁻¹ |

| N-H Stretch (Amine) | Two sharp peaks, ~3200-3500 cm⁻¹ | |

| Aromatic C-H Stretch | ~3000-3100 cm⁻¹ | |

| C=N Stretch (Oxime) | ~1640-1690 cm⁻¹ | |

| C-Br Stretch | ~500-600 cm⁻¹ | |

| ¹H NMR Spectroscopy | Aromatic Protons | Two doublets, ~7.5-7.8 ppm |

| -NH₂ Protons | Broad singlet, exchangeable | |

| -OH Proton | Broad singlet, exchangeable | |

| ¹³C NMR Spectroscopy | Aromatic Carbons | 4 signals, ~120-135 ppm |

| C-Br Carbon | ~125 ppm | |

| C=NOH Carbon | ~150 ppm | |

| Mass Spectrometry (MS) | Molecular Ion | [M]⁺ and [M+2]⁺ peaks |

| Isotopic Abundance | [M]⁺:[M+2]⁺ ratio of ~1:1 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an analytical method that provides the most definitive structural information for crystalline compounds. By diffracting X-rays off a single crystal, it is possible to determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

For this compound and its derivatives, single-crystal X-ray diffraction would confirm the molecular connectivity established by spectroscopic methods and reveal detailed conformational features. nih.gov This technique can elucidate the planarity of the aromatic ring, the geometry of the amidoxime group, and the relative orientation of these moieties. Furthermore, it provides invaluable insight into the supramolecular structure, revealing how molecules pack in the crystal lattice through interactions such as hydrogen bonding involving the amine and hydroxyl groups. researchgate.net

| Parameter | Information Obtained |

|---|---|

| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the repeating crystal lattice unit. |

| Space Group | Describes the symmetry elements within the crystal. |

| Atomic Coordinates (x, y, z) | Provides the precise position of each atom in the unit cell. |

| Bond Lengths | Determines the distances between bonded atoms (e.g., C-C, C-N, N-O, C-Br). |

| Bond Angles | Determines the angles between adjacent bonds (e.g., C-C-C, C-N-O). |

| Torsion Angles | Describes the conformation and rotation around single bonds. |

| Hydrogen Bonding Parameters | Identifies intermolecular and intramolecular hydrogen bonds, including donor-acceptor distances and angles. |

Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., Thin-Layer Chromatography, High-Performance Liquid Chromatography)

Chromatographic techniques are essential for separating components of a mixture, making them vital for assessing the purity of this compound and for monitoring the progress of its synthesis.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective chromatographic technique used for qualitative analysis. libretexts.org It is widely employed to monitor the progress of a chemical reaction by observing the disappearance of starting materials and the appearance of products. wisc.edu Purity can be assessed preliminarily by the presence of a single spot. In the analysis of this compound, a polar stationary phase like silica (B1680970) gel is typically used. chromatographyonline.com The choice of mobile phase, a mixture of solvents, is crucial for achieving good separation, with solvent systems like ethyl acetate (B1210297)/hexane or methanol (B129727)/dichloromethane being common starting points. The position of a compound on the developed plate is characterized by its retention factor (Rf value).

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique that provides high-resolution separation and is used for both qualitative and quantitative analysis. nih.gov It is the preferred method for accurately determining the purity of this compound. A common mode for this type of analysis is reversed-phase HPLC, which utilizes a nonpolar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). helixchrom.comlcms.cz Compounds are detected as they elute from the column, typically using a UV detector set to a wavelength where the aromatic ring absorbs strongly. sielc.com The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

| Technique | Parameter | Typical Conditions/Application |

|---|---|---|

| Thin-Layer Chromatography (TLC) | Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | Mixture of a nonpolar and polar solvent (e.g., Hexane/Ethyl Acetate) | |

| Visualization | UV light (254 nm) or chemical staining (e.g., iodine vapor) | |

| Application | Reaction monitoring; preliminary purity check. | |

| High-Performance Liquid Chromatography (HPLC) | Mode | Reversed-Phase |

| Stationary Phase | Octadecylsilane (C18) bonded silica | |

| Mobile Phase | Gradient or isocratic mixture of water and acetonitrile/methanol, often with an acid modifier (e.g., formic acid). | |

| Detection | UV-Vis Detector (e.g., at 254 nm) | |

| Application | Quantitative purity assessment; separation of impurities. |

Biological Activity Assessment Methodologies and Potential Applications

In Vitro Bioassays for Preliminary Activity Screening

Preliminary screening of compounds like 4-Bromobenzamidoxime (B100684) and its derivatives often begins with in vitro bioassays to gauge potential biological effects and toxicity. A common method for assessing general toxicity and identifying compounds with potential biological activity is the Artemia salina (brine shrimp) lethality assay ibict.brbrazilianjournals.com.brnih.govbrazilianjournals.com.br. This assay is cost-effective and provides a preliminary indication of a compound's cytotoxic potential.

Artemia salina Lethality Assay: In one study, this compound was synthesized and subjected to a toxicological bioassay using Artemia salina larvae. The compound exhibited a notable toxicity, with a calculated LC50 (Lethal Concentration 50%) value of 38.549 μg/mL brazilianjournals.com.brbrazilianjournals.com.br. This result suggests that while the compound possesses cytotoxic properties, it also warrants further investigation for potential therapeutic applications, as cytotoxicity can be a desirable trait in certain contexts, such as anticancer drug development brazilianjournals.com.brbrazilianjournals.com.br.

Other in vitro bioassays commonly employed for preliminary screening include cytotoxicity assays that measure cell viability and membrane integrity. Techniques such as the MTT assay, which assesses metabolic activity, or assays measuring the release of intracellular enzymes like lactate (B86563) dehydrogenase (LDH) from damaged cells, are standard for evaluating a compound's effect on cell health thermofisher.combanglajol.infopromega.comresearchgate.net. These assays can be performed on various cell lines to provide an initial assessment of a compound's general toxicity or its potential to inhibit cell proliferation thermofisher.combanglajol.inforesearchgate.net.

Role in the Design of Biologically Active Scaffolds

The amidoxime (B1450833) functional group, present in this compound, is a versatile building block in medicinal chemistry for the synthesis of various heterocyclic compounds, including 1,2,4-oxadiazoles rsc.orgbeilstein-journals.orguky.eduyok.gov.trnih.gov. These heterocyclic scaffolds are frequently explored for their diverse biological activities.

Amyloid-β Probes: this compound has been utilized in the synthesis of potential imaging probes for amyloid-β (Aβ) plaques, which are implicated in Alzheimer's disease beilstein-journals.orguky.edunih.govniph.go.jp. For instance, the 1,2,4-oxadiazole (B8745197) core of the radiolabeled probe [125I]51c was synthesized via a DCC/HOBt-mediated condensation of this compound with p-nitrobenzoic acid beilstein-journals.orguky.edunih.gov. This demonstrates the compound's utility in constructing molecular frameworks designed to interact with specific biological targets, such as protein aggregates in neurodegenerative diseases. The structural modifications around the oxadiazole ring, derived from precursors like this compound, are crucial for achieving desired binding affinities and brain kinetics for imaging applications beilstein-journals.orguky.edunih.gov.

Histone Deacetylase (HDAC) Inhibitors: Amidoxime derivatives, and by extension compounds like this compound, can serve as precursors or structural components in the design of molecules targeting specific enzymes. Histone deacetylases (HDACs) are a class of enzymes involved in epigenetic regulation, and their inhibitors are explored for anticancer properties sigmaaldrich.comdrugbank.comnih.govnih.govdrugs.com. While direct studies of this compound as an HDAC inhibitor are not prominent, the amidoxime moiety itself is recognized for its potential in drug design, including its role in prodrug strategies to improve the bioavailability of amidine-containing drugs, which can sometimes target enzymes like HDACs rsc.orgturkjps.orgresearchgate.netnih.govresearchgate.netnus.edu.sg. The general structure of amidoximes makes them amenable to incorporation into scaffolds designed to interact with enzyme active sites.

Antimicrobial and Anticancer Agents: Amidoximes and their derived heterocycles have shown a broad spectrum of biological activities, including antimicrobial and anticancer effects researchgate.netnih.govnih.govmdpi.comnih.govresearchgate.net. Research into benzimidazole (B57391) and benzimidamide derivatives incorporating amidoxime motifs has revealed potential antimicrobial candidates, with some compounds exhibiting significant binding energies in in silico studies and demonstrating activity in in vitro screening against bacterial and fungal strains nih.govnih.govresearchgate.net. Similarly, 1,2,4-oxadiazole derivatives, which can be synthesized using this compound, have displayed anticancer activity, with modifications to the scaffold influencing efficacy against various cancer cell lines .

General Considerations for Further Pre-clinical Investigations of Amidoxime Derivatives

When advancing amidoxime derivatives from initial screening to pre-clinical development, several factors are crucial. The amidoxime group itself is often employed as a prodrug strategy for amidines, aiming to improve oral bioavailability and cell permeability due to its lower basicity and higher lipophilicity compared to amidines rsc.orgturkjps.orgresearchgate.netnih.govresearchgate.netnus.edu.sg. This conversion to amidines in vivo is a key aspect of their pharmacological profile.

Prodrug Strategy and Conversion: The conversion of amidoximes to amidines is typically mediated by amidine-reducing enzymes, such as the amidoxime-reducing component (mARC), and esterases if O-alkylation has occurred researchgate.netresearchgate.net. Understanding these metabolic pathways is vital for predicting a compound's efficacy and duration of action.

Structure-Activity Relationships (SAR): Detailed SAR studies are essential to optimize compounds derived from this compound. For instance, in the development of amyloid-β probes, modifications to the substituents on the oxadiazole ring, originating from the benzamidoxime (B57231) precursor, significantly influenced binding affinity and brain uptake kinetics beilstein-journals.orguky.edunih.gov. Similarly, for antimicrobial or anticancer agents, systematic structural modifications are necessary to enhance potency, selectivity, and reduce off-target effects.

Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: Beyond in vitro activity, pre-clinical investigations require a thorough understanding of a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile nus.edu.sgnih.gov. While specific dosage or safety profiles are beyond the scope of this section, the general consideration of these parameters is paramount for any derivative intended for further development. Studies focusing on the stability of the amidoxime moiety under physiological conditions and its efficient conversion to the active form are critical for successful pre-clinical progression.

Outlook and Future Research Avenues for 4 Bromobenzamidoxime

Development of Sustainable and Green Synthesis Protocols for Amidoximes

The future of chemical manufacturing hinges on the development of environmentally benign and efficient synthesis methods. For 4-Bromobenzamidoxime (B100684) and other amidoxime (B1450833) derivatives, research is moving away from traditional protocols that often rely on hazardous solvents and harsh conditions. The focus is now on green chemistry principles to reduce waste, energy consumption, and the use of toxic substances.

Key areas of development include:

Aqueous Synthesis: Utilizing water as a solvent is a primary goal for green synthesis. chemrxiv.orgresearchgate.net Protocols for synthesizing amidoximes from the corresponding nitriles and hydroxylamine (B1172632) in water, often with a mild base, are being optimized to improve yields and simplify the purification process. nih.gov

Ultrasonic and Microwave Irradiation: Non-conventional energy sources are being explored to accelerate reaction times and improve efficiency. mdpi.com Ultrasound-assisted synthesis, for example, can promote the reaction between nitriles and hydroxylamine hydrochloride in aqueous or mixed solvent systems, often leading to shorter reaction times and high yields. researchgate.netnih.govsid.irjst.go.jp Similarly, microwave-assisted methods can rapidly produce amidoximes and their derivatives, such as 1,2,4-oxadiazoles, under solvent-free conditions. researchgate.net

One-Pot Reactions: Developing one-pot syntheses, where multiple reaction steps are performed in a single reactor without isolating intermediates, significantly improves efficiency and reduces waste. nih.gov For instance, a one-pot approach for N-substituted amidoximes has been developed from carboxylic acids or amides, offering a faster and more economical alternative to multi-step methods. nih.gov

Table 1: Comparison of Conventional vs. Green Synthesis Protocols for Amidoximes

| Parameter | Conventional Method | Green/Sustainable Method | Advantages of Green Method |

| Solvent | Organic solvents (e.g., Ethanol, Dichloromethane) | Water, Ethanol/Water mixtures, or Solvent-free | Reduced environmental impact, lower cost, increased safety |

| Energy Source | Conventional heating (reflux) | Ultrasound or Microwave irradiation | Shorter reaction times, lower energy consumption |

| Catalyst | May require strong acids or bases | Mild bases (e.g., Na2CO3), catalyst-free, or recyclable catalysts | Reduced hazardous waste, easier work-up |

| Procedure | Multi-step with intermediate isolation | One-pot synthesis | Increased efficiency, less waste, time-saving |

| Work-up | Often requires extraction with organic solvents and chromatography | Simple filtration and crystallization | Simplified process, reduced solvent use |

Exploration of Novel Catalytic Roles and Applications for Amidoxime Derivatives

The amidoxime functional group (-C(NH₂)=NOH) is not merely a synthetic intermediate but also an active participant in catalytic processes. Future research will likely focus on harnessing the unique electronic and coordination properties of this compound and its derivatives for novel catalytic applications.

Nitric Oxide (NO) Donation: Amidoximes can be oxidized to release nitric oxide, a crucial signaling molecule in many physiological processes. nih.govnih.gov This oxidation can be catalyzed by enzymes like cytochrome P450. nih.govnih.gov The investigation into how the electronic properties, influenced by the bromine substituent in this compound, affect the rate and mechanism of NO release could lead to the design of targeted therapeutic agents. The oxidation of amidoximes can lead to the formation of amides and nitriles. researchgate.netacs.org

Metal Complex Catalysis: The amidoxime group can act as a ligand, coordinating with metal ions to form stable complexes. researchgate.netlookchem.com These metal-amidoxime complexes are promising candidates for catalysis. Research could explore the use of this compound-metal complexes in oxidation, reduction, or cross-coupling reactions, where the metal center acts as the catalytic site and the ligand modulates its reactivity. Iron-amido complexes, for instance, have shown high activity in regioselective hydrosilylation of alkenes. nih.gov

Precursors for Heterocyclic Catalysts: Amidoximes are versatile precursors for synthesizing various heterocyclic compounds, such as 1,2,4-oxadiazoles. researchgate.netnih.gov These heterocyclic structures can themselves serve as ligands for catalytic metals or act as organocatalysts. The bromine atom on the this compound scaffold provides a handle for further functionalization, allowing for the tuning of the electronic and steric properties of the resulting heterocyclic catalysts.

Table 2: Potential Catalytic Applications of this compound Derivatives

| Application Area | Catalytic Role of Amidoxime Derivative | Type of Reaction | Potential Advantage of this compound |

| Biomedical | In-vivo Nitric Oxide (NO) donor | Enzyme-catalyzed oxidation (e.g., by Cytochrome P450) | Tunable NO-release kinetics due to the electronic effect of the bromine atom. |

| Industrial Chemistry | Ligand for transition metal catalysts | Oxidation, Reduction, Hydrosilylation, Cross-coupling | Enhanced catalyst stability and selectivity; bromine allows for catalyst immobilization. |

| Organic Synthesis | Precursor to organocatalysts or catalytic ligands | Synthesis of 1,2,4-oxadiazoles and other heterocycles | The bromine atom serves as a site for further modification to fine-tune catalytic activity. |

Advanced Materials Science Applications Derived from this compound Scaffolds

The bifunctional nature of this compound makes it an excellent building block for advanced functional materials. The amidoxime group offers strong chelating capabilities, while the bromine atom provides a site for polymerization or post-synthetic modification.

Functional Polymers for Ion Extraction: The ability of the amidoxime group to chelate metal ions is well-established, particularly in poly(amidoxime) resins used for extracting uranium and other heavy metals from water. acs.orgacs.org Incorporating this compound as a monomer into polymer structures could create materials with high selectivity for specific metal ions. sigmaaldrich.comresearchgate.net The bromine atom could be used to initiate polymerization or to cross-link the polymer chains, enhancing the material's stability and performance.

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.gov The amidoxime group of this compound can coordinate with metal centers, making it a promising ligand for creating novel MOFs. nih.govrsc.orgscispace.com The resulting MOFs could have applications in gas storage, separation, and catalysis. frontiersin.org The presence of bromine within the MOF pores could enhance selectivity for certain guest molecules or serve as a reactive site for post-synthetic modification.

Functional Aromatic Polyamides: Aromatic polyamides are known for their exceptional thermal and mechanical properties. mdpi.com By using a derivative of this compound as a monomer, it is possible to synthesize functional aromatic polyamides. The amidoxime and bromo- functionalities would impart specific properties, such as flame retardancy or affinity for metal ions, expanding their applications into high-performance coatings, membranes, or sensors.

Table 3: Materials Science Applications of this compound Scaffolds

| Material Type | Role of this compound | Key Functional Group(s) | Potential Applications |

| Functional Polymers | Monomer or cross-linking agent | Amidoxime, Bromine | Selective metal ion extraction, environmental remediation, smart fabrics. |

| Metal-Organic Frameworks (MOFs) | Organic linker (ligand) | Amidoxime | Gas storage and separation, heterogeneous catalysis, chemical sensing. frontiersin.org |

| Aromatic Polyamides | Monomer | Amide (from derivatization), Bromine, Amidoxime | High-performance films and fibers, flame-retardant materials, separation membranes. |

Integration with Artificial Intelligence and Machine Learning in Chemical Design and Discovery

Predictive Modeling: ML models can be trained on existing chemical data to predict the properties of new, unsynthesized derivatives of this compound. mdpi.comrjraap.comnih.govresearchgate.netnih.gov This includes predicting their catalytic activity, binding affinity as ligands in MOFs, or their efficacy in biological systems. mdpi.com This predictive capability allows researchers to screen vast virtual libraries of compounds and prioritize the most promising candidates for synthesis, saving significant time and resources. acs.org

Synthesis Optimization: AI can optimize reaction conditions for the synthesis of this compound and its derivatives. By analyzing data from previous experiments, ML algorithms can identify the optimal parameters (e.g., temperature, solvent, catalyst) to maximize yield and minimize byproducts, contributing to more sustainable and cost-effective chemical production. cas.cn

De Novo Design of Materials: Generative AI models can design entirely new materials based on the this compound scaffold. catalysis-summit.com By defining a set of desired properties (e.g., high porosity for a MOF, high selectivity for a polymer), these models can propose novel molecular structures that are likely to exhibit those properties. This approach moves beyond simple modification and enables the creation of truly innovative materials for specific applications. nasa.govumich.edu

Table 4: Applications of AI and Machine Learning in this compound Research

| AI/ML Application | Objective | Task for this compound | Potential Impact |

| Property Prediction | To forecast the characteristics of novel derivatives. | Predict catalytic activity, metal binding affinity, and biological activity of new compounds. | Accelerates the discovery of high-performance molecules and materials. |

| Synthesis Planning | To identify and optimize efficient synthetic routes. | Propose green synthesis pathways and optimize reaction conditions for yield and purity. | Reduces development time and environmental footprint of chemical synthesis. |

| High-Throughput Screening | To rapidly evaluate large virtual libraries of compounds. | Screen thousands of virtual derivatives for potential use as catalysts or material building blocks. acs.org | Focuses experimental efforts on the most promising candidates. |

| Generative Design | To create novel structures with desired functionalities. | Design new MOF structures or polymer architectures with tailored properties for gas separation or ion extraction. | Enables the discovery of breakthrough materials with unprecedented performance. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.